![molecular formula C21H21N3O3 B2696114 (5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379977-63-4](/img/structure/B2696114.png)
(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of oxazoles and is also known as PPOP. The purpose of
Mechanism of Action
The mechanism of action of PPOP is not fully understood. However, it has been reported to inhibit the activity of the enzyme, human DNA topoisomerase I, which is involved in the replication and transcription of DNA. PPOP has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PPOP has been reported to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. PPOP has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, PPOP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of PPOP is its potent antitumor activity against various cancer cell lines. PPOP has also been reported to exhibit anti-inflammatory and neuroprotective activity, which makes it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one of the major limitations of PPOP is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on PPOP. One of the major directions is to study the pharmacokinetics and pharmacodynamics of PPOP in vivo. This will help to determine the optimal dosage and administration route for PPOP. Another future direction is to study the potential use of PPOP in combination with other chemotherapeutic agents for the treatment of cancer. In addition, further studies are needed to explore the potential use of PPOP in the treatment of other inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, (5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of PPOP is considered to be reliable and efficient. PPOP has been extensively studied for its potential applications in medicinal chemistry, and it has been reported to exhibit potent antitumor activity against various cancer cell lines. PPOP has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent. However, further studies are needed to explore the potential use of PPOP in vivo and in combination with other chemotherapeutic agents.
Synthesis Methods
The synthesis of PPOP involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with 4-hydroxymethylpyridine to obtain the intermediate product. This intermediate product is then reacted with piperidine-1-carboxaldehyde to obtain the final product, PPOP. The synthesis method of PPOP has been reported in several research articles, and it is considered to be a reliable and efficient method.
Scientific Research Applications
PPOP has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of PPOP is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. PPOP has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(19-13-20(27-23-19)17-6-2-1-3-7-17)24-12-4-5-16(14-24)15-26-18-8-10-22-11-9-18/h1-3,6-11,13,16H,4-5,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAEJKNQPCPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)COC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

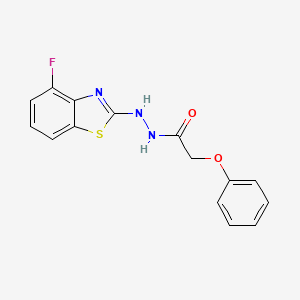
![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)
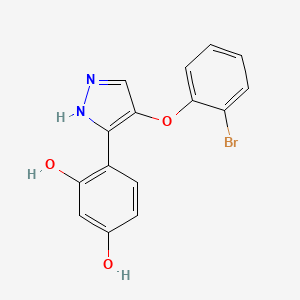
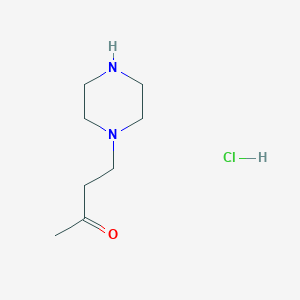

![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
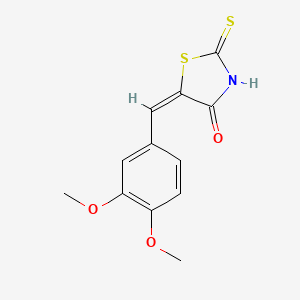
![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B2696046.png)
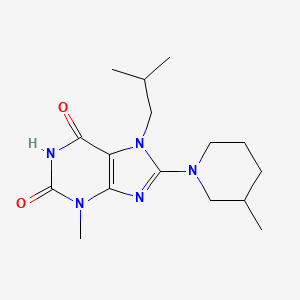
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)
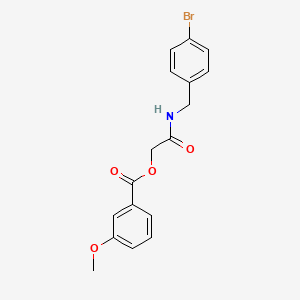
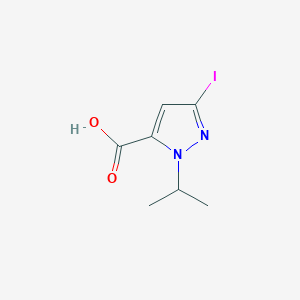
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2696054.png)